molecular formula C24H19ClN4O4 B612212 methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate CAS No. 870603-16-0

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

Cat. No.: B612212
CAS No.: 870603-16-0
M. Wt: 462.9 g/mol
InChI Key: MMNNTJYFHUDSKL-UHFFFAOYSA-N
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Description

BMS-908662, also known as XL281, is a potent and selective inhibitor of wild-type and mutant RAF kinases. It is an orally bioavailable small molecule that targets the RAF/MEK/ERK signaling pathway, which is often upregulated in various cancers. This compound has shown significant anti-tumor activity in multiple xenograft models and has been studied in clinical trials for its potential in treating advanced solid tumors .

Preparation Methods

The synthesis of BMS-908662 involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:

    Formation of the Benzimidazole Core: This involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of Substituents: Various substituents are introduced to the benzimidazole core through reactions such as alkylation, acylation, or halogenation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions.

Industrial production methods for BMS-908662 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

BMS-908662 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: BMS-908662 can undergo substitution reactions, particularly at the benzimidazole core, to introduce different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

BMS-908662 has a wide range of scientific research applications, including:

Mechanism of Action

BMS-908662 exerts its effects by selectively inhibiting wild-type and mutant RAF kinases, which are key components of the RAF/MEK/ERK signaling pathway. This pathway is involved in cell proliferation, survival, and differentiation. By inhibiting RAF kinases, BMS-908662 disrupts the signaling cascade, leading to decreased cell proliferation and increased apoptosis in cancer cells. The molecular targets of BMS-908662 include C-RAF, B-RAF, and B-RAFV600E, with concentration required for 50% inhibition (IC50) values of 2.6, 4.5, and 6 nanomolar, respectively .

Comparison with Similar Compounds

BMS-908662 is unique among RAF kinase inhibitors due to its high selectivity and potency. Similar compounds include:

    Vemurafenib: Another RAF kinase inhibitor used to treat BRAF-mutated melanoma.

    Dabrafenib: A selective BRAF inhibitor that targets BRAF-mutated cancers.

    Encorafenib: A RAF kinase inhibitor used in combination with other therapies for BRAF-mutated cancers.

Compared to these compounds, BMS-908662 has shown promising results in preclinical and clinical studies, particularly in its ability to inhibit both wild-type and mutant RAF kinases .

Properties

Key on ui mechanism of action

XL281 is a novel small molecule drug designed to specifically inhibit RAF kinases, which lie immediately downstream of RAS and are key components of the RAS/RAF/MEK/ERK kinase signaling pathway. Genetic lesions that activate this pathway are common in human tumors, with activating mutations in K-Ras occurring in 30 percent of tumors and activating mutations in B-RAF occurring in approximately 60 percent of melanomas. The RAS/RAF/MEK/ERK pathway also plays a key role in the transmission of growth-promoting signals downstream of receptor tyrosine kinases. This suggests that deregulation of this pathway plays a pivotal role in the progression of many human tumors, and that inhibition of the pathway may provide clinical benefit in the treatment of cancer. In preclinical studies, XL281 showed potent inhibition of B-RAF, mutationally activated B-RAF and C-RAF, and did not interact with kinases outside of the RAF family. XL281 displays high oral bioavailability and strongly inhibits RAS/RAF/MEK/ERK signaling in human tumor models.

CAS No.

870603-16-0

Molecular Formula

C24H19ClN4O4

Molecular Weight

462.9 g/mol

IUPAC Name

methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C24H19ClN4O4/c1-13-7-9-15(25)12-20(13)29-21(30)16-5-3-4-6-17(16)24(29,32)14-8-10-18-19(11-14)27-22(26-18)28-23(31)33-2/h3-12,32H,1-2H3,(H2,26,27,28,31)

InChI Key

MMNNTJYFHUDSKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=C(N5)NC(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS908662;  BMS-908662;  BMS 908662;  XL281;  XL 281;  XL-281

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate
Reactant of Route 2
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methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate
Reactant of Route 3
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methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate
Reactant of Route 4
Reactant of Route 4
methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate
Reactant of Route 5
methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate
Reactant of Route 6
methyl N-[6-[2-(5-chloro-2-methylphenyl)-1-hydroxy-3-oxoisoindol-1-yl]-1H-benzimidazol-2-yl]carbamate

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